

what is eckol and where is it found

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An In-depth Technical Guide to Eckol: A Phlorotannin from Marine Brown Algae

Introduction

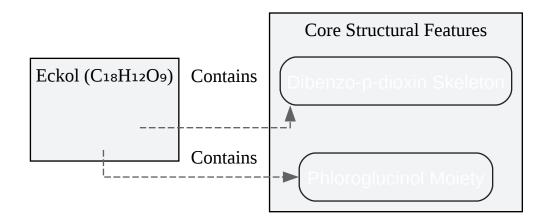
Eckol is a marine-derived polyphenolic compound classified as a phlorotannin.[1][2] Phlorotannins are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are found almost exclusively in brown algae (Phaeophyceae).[2] Structurally, eckol is a phloroglucinol trimer, possessing a unique and rigid dibenzo-p-dioxin skeleton with a phloroglucinol component attached.[1] Its chemical formula is C₁₈H₁₂O₉, with a molar mass of 372.285 g·mol⁻¹.[1][3] This distinct structure, featuring multiple hydroxyl groups on aromatic rings, underpins its significant and varied biological activities.[2] Eckol has garnered substantial attention in biomedical research for its potent therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects.[4]

Chemical Identifiers:

IUPAC Name: 4-(3,5-dihydroxyphenoxy)oxanthrene-1,3,6,8-tetrol[1]

CAS Number: 88798-74-7[3]





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Caption: Chemical structure representation of Eckol.

Natural Sources and Isolation

Eckol is naturally synthesized by marine brown algae, particularly those belonging to the family Lessoniaceae.[1] The most prominent sources are species within the genera Ecklonia and Eisenia, which are abundant in the coastal regions of East Asia, such as Japan and Korea.[1] [5]

Primary Marine Sources:

- Ecklonia cava[1][3]
- Ecklonia kurome[1]
- Ecklonia maxima[3][6]
- Ecklonia stolonifera[7][8]
- Eisenia bicyclis[1][3]

The concentration of eckol can vary depending on the species, geographical location, and seasonal factors.[5][8] For instance, HPLC analysis has shown the eckol content in dried Ecklonia stolonifera extract to be approximately $3.2 \pm 0.2 \,\mu\text{g/mg}$ in an ethyl acetate extract and $12.59 \pm 0.52 \,\mu\text{g/g}$ in an ethanol extract.[8]



Biological Activities and Mechanisms of Action

Eckol exhibits a wide spectrum of pharmacological activities, primarily attributed to its potent antioxidant capacity and its ability to modulate key cellular signaling pathways.

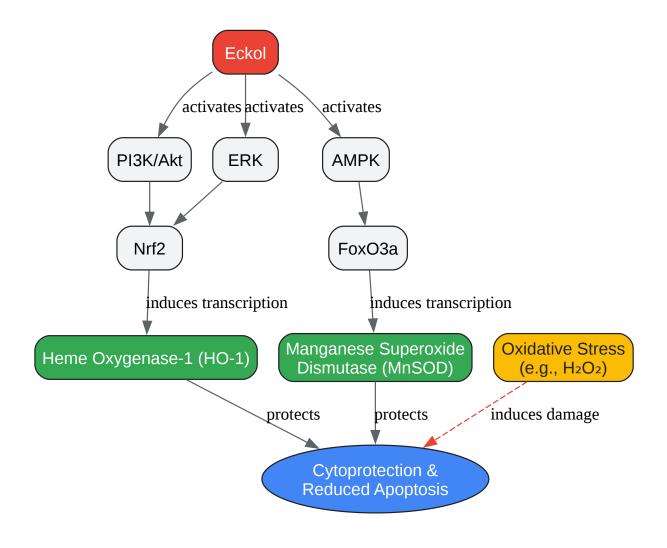
Antioxidant Activity

Eckol is a powerful antioxidant that acts through multiple mechanisms. It directly scavenges a variety of reactive oxygen species (ROS), including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, hydrogen peroxide (H_2O_2), and hydroxyl radicals.[9] In cellular models, 30 μ M of eckol demonstrated a 79% scavenging effect on intracellular ROS and inhibited lipid peroxidation by 31%.[9] Its antioxidant capacity is further enhanced by its ability to upregulate endogenous antioxidant defense systems.

Key Antioxidant Mechanisms:

- Nrf2/HO-1 Pathway Activation: Eckol induces the expression of heme oxygenase-1 (HO-1), a
 critical cytoprotective enzyme, by activating the Nrf2 transcription factor. This activation is
 mediated through the Erk and PI3K/Akt signaling pathways.[9]
- AMPK/FoxO3a-Mediated MnSOD Induction: It protects mitochondria from oxidative stress by activating the AMPK/FoxO3a signaling cascade, which leads to the upregulation of manganese superoxide dismutase (MnSOD).[9]
- Catalase Activity Enhancement: Eckol increases the activity of catalase in a dose-dependent manner through the activation of phosphorylated ERK and NF-kB.[9]





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Caption: Key antioxidant signaling pathways modulated by Eckol.

Anti-inflammatory Activity

Eckol demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[10] Furthermore, eckol has been shown to suppress the mTOR pathway, which is involved in amplifying inflammatory signals.[11] In animal models of liver injury, eckol treatment increased the levels of the anti-inflammatory cytokine IL-10.[9]

Neuroprotective Activity



Eckol has emerged as a promising agent for neuroprotection. Studies have shown that it can protect neuronal cells from the toxicity induced by amyloid-beta (A β) peptides, which are a hallmark of Alzheimer's disease.[12] This protection is associated with a reduction in both the prevalence and density of A β aggregates.[12] The mechanism also involves the inhibition of beta-secretase 1 (BACE1), an enzyme critical for the production of A β peptides, with an IC50 value of 12.20 μ M.[9]

Anti-diabetic Activity

Eckol shows potential for managing diabetes and its complications. It acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, with an IC $_{50}$ of 2.64 μ M.[4] It also moderately inhibits α -glucosidase (IC $_{50}$ of 22.78 μ M), an enzyme that breaks down carbohydrates in the gut.[4] Additionally, eckol can inhibit the formation of advanced glycation end-products (AGEs) and the activity of aldose reductase (RLAR), both of which are implicated in diabetic complications.[4]

Antimicrobial and Antiviral Activities

Eckol possesses broad-spectrum antimicrobial properties. It has shown antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.[7] Notably, it can act synergistically with conventional antibiotics, reducing the minimum inhibitory concentration (MIC) of ampicillin against MRSA.[7] In terms of antiviral activity, eckol has been found to inhibit SARS-CoV-2 3CLpro (IC₅₀ of 2.7~164.7 μM) and influenza neuraminidase.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological efficacy of eckol from various experimental studies.

Table 1: Enzyme Inhibition and Cytotoxicity Data



Target / Assay	Effect	Concentration / IC50 / EC50	Source
BACE1 Inhibition	50% Inhibition (IC₅₀)	12.20 μΜ	[9]
PTP1B Inhibition	50% Inhibition (IC50)	2.64 μΜ	[4]
α-Glucosidase Inhibition	50% Inhibition (IC50)	22.78 μΜ	[4]
Doxorubicin-induced Hepatotoxicity	Protective Effect (EC50)	8.3 ± 0.5 μg/mL	[8]

| SARS-CoV-2 3CLpro Inhibition | 50% Inhibition (IC50) | 2.7 - 164.7 μM |[7] |

Table 2: Antioxidant Activity Data

Assay	Effect	Concentration	Result	Source
Intracellular ROS Scavenging	Scavenging of ROS induced by H ₂ O ₂	30 µM	79% reduction	[9]
Lipid Peroxidation (TBARS)	Inhibition of lipid peroxidation	30 μΜ	31% inhibition	[9]
ROS Scavenging (Serum Starvation)	Scavenging of cellular ROS	30 μΜ	47% reduction	[9]
ROS Scavenging (γ-radiation)	Scavenging of cellular ROS	30 μΜ	43% reduction	[9]

| H-ORAC | Hydrophilic Oxygen Radical Absorbance Capacity | N/A | 4.97 $\mu mol\ Trolox$ equivalent/ $\mu mol\ |[13]\ |$

Experimental Protocols



General Protocol for Extraction and Isolation of Eckol

This protocol describes a generalized method for extracting and purifying eckol from brown algae, based on common laboratory practices.

- Preparation of Algal Material:
 - Collect fresh brown algae (e.g., Ecklonia cava).
 - Wash the biomass thoroughly with fresh water or filtered seawater to remove salt and epiphytes.
 - Air-dry the material in a well-ventilated, shaded area or freeze-dry to preserve the phytochemicals.
 - Pulverize the dried algae into a fine powder using a grinder or mill.[13]
- Solvent Extraction:
 - Macerate the algal powder in a suitable solvent. 70-80% ethanol is commonly used for initial extraction.[8][14] The ratio of solvent to biomass is typically high (e.g., 10:1 v/w).
 - Perform the extraction at room temperature or with gentle heating (e.g., 40-60°C) for several hours to days, often with continuous stirring.
 - Filter the mixture to separate the extract from the solid residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
 - Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Solvent Partitioning (Fractionation):
 - Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.
 - Eckol, being a polyphenol, will predominantly partition into the ethyl acetate fraction.[12]

Foundational & Exploratory





 Collect the ethyl acetate layer and evaporate the solvent to yield a phlorotannin-rich fraction.

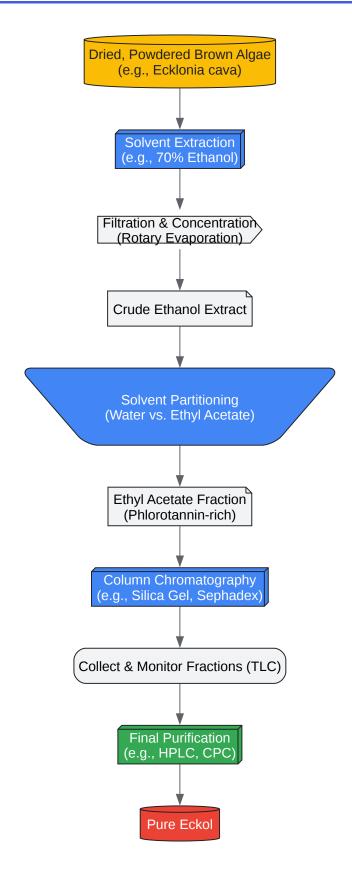
· Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography (e.g., silica gel or Sephadex LH-20) for further separation.
- Elute the column with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate compounds based on polarity.
- Monitor the collected fractions using Thin Layer Chromatography (TLC).
- For high-purity isolation, techniques like Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC) are employed on the semi-purified fractions.[12]

Structure Elucidation:

 Confirm the identity and purity of the isolated eckol using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).





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Caption: Experimental workflow for Eckol extraction and isolation.



In Vitro Assay for Cytoprotection Against Oxidative Stress

This protocol outlines a cell-based assay to evaluate eckol's ability to protect cells from H₂O₂-induced oxidative damage.

Cell Culture:

- Culture a suitable cell line (e.g., Chinese hamster lung fibroblasts V79-4 or neuronal PC12 cells) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[9]
 [12]
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of eckol (e.g., 5, 10, 30, 50 μM) for a specified duration (e.g., 1-24 hours). Include a vehicle control (media with DMSO, if used to dissolve eckol).

· Induction of Oxidative Stress:

After pre-treatment, expose the cells to a cytotoxic concentration of hydrogen peroxide
 (H₂O₂) for a period of 1-4 hours. A control group should not be exposed to H₂O₂.

• Cell Viability Assessment:

- Following H₂O₂ exposure, measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the untreated control cells.
 - Plot cell viability against the concentration of eckol to determine the dose-dependent protective effect. Analyze the data for statistical significance (e.g., using ANOVA).

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